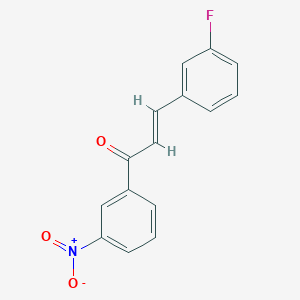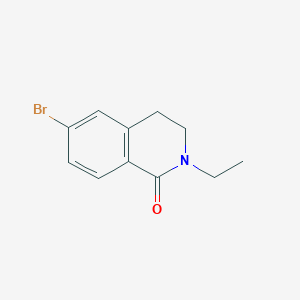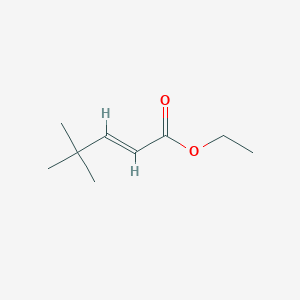
2-Methoxycyclohexanamine hydrochloride
Descripción general
Descripción
2-Methoxycyclohexanamine hydrochloride, also known as (1S,2S)-2-methoxycyclohexanamine hydrochloride, is a chiral amine used in the synthesis of various pharmaceuticals . It belongs to the class of cyclohexylamines and has a molecular weight of 165.66 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C7H16ClNO . The InChI code is 1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 165.66 g/mol . More detailed properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Aplicaciones Científicas De Investigación
Analytical and Toxicological Profiling
- Analytical Profiling : 2-Methoxycyclohexanamine hydrochloride and related compounds have been characterized through various analytical methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These techniques are essential for understanding the chemical properties and structure of such substances (De Paoli et al., 2013).
- Toxicological Analysis : The metabolism and toxicological detection of similar compounds in biological matrices like urine, blood, and vitreous humor have been investigated. Such studies are crucial for understanding the physiological impact and potential toxic effects of these substances (Sauer et al., 2008).
Pharmacological Research
- Neurochemical Profile for Antidepressant Activity : Compounds structurally related to this compound have been studied for their neurochemical profiles, indicative of antidepressant activity. These studies provide insights into the potential therapeutic applications of such substances in treating depression (Muth et al., 1986).
Synthesis and Chemical Characterization
- Chemical Synthesis and Characterization : Research has been conducted on the synthesis and structural characterization of various derivatives of this compound. Understanding the synthesis pathways and chemical structures of these compounds aids in developing new pharmaceuticals and research chemicals (Yoshida et al., 1988).
- Development of New Compounds : The synthesis and analytical characterization of new psychoactive substances, including derivatives of this compound, are vital for identifying and understanding emerging substances of abuse. These studies also contribute to the development of legal frameworks and public health policies (Wallach et al., 2016).
Drug Discovery and Development
- Potential in Drug Development : Research on the metabolic fate and pharmacological effects of similar compounds in biological systems can inform drug discovery and development. Such studies help in identifying potential therapeutic uses and safety profiles of new drugs (Michely et al., 2017).
Safety and Hazards
One of the limitations of using this compound is its potential toxicity. It has been reported to exhibit neurotoxicity at high doses, which may limit its use in certain experiments. For detailed safety information and handling procedures, one should refer to the material safety data sheet (MSDS) provided by the manufacturer .
Propiedades
IUPAC Name |
2-methoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



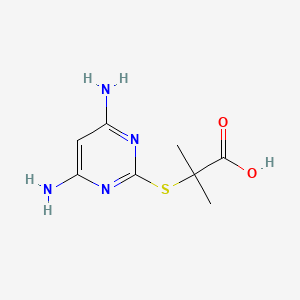

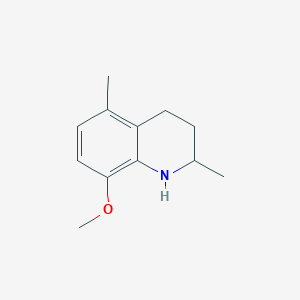

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)
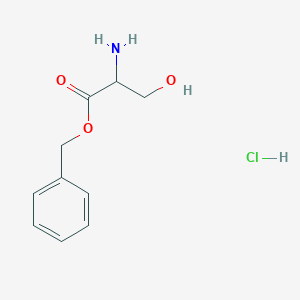

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)
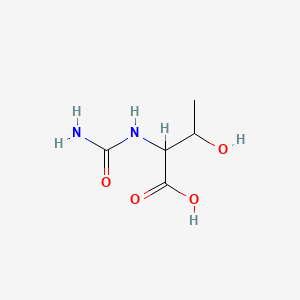
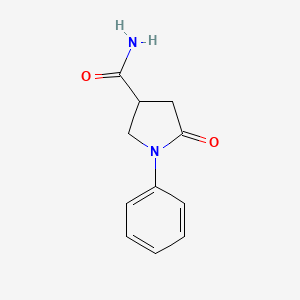
![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)
